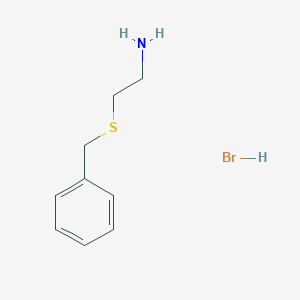
2-(Benzylthio)ethylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)ethylamine hydrobromide is an organic compound that features a benzylthio group attached to an ethylamine backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethylamine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
BrCH2CH2NH2⋅HBr+C6H5CH2SH→C6H5CH2SCH2CH2NH2⋅HBr+NaBr+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)ethylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Common Reagents and Conditions
Nucleophilic substitution: Alkyl halides, such as methyl iodide, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Scientific Research Applications
2-(Benzylthio)ethylamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)ethylamine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The ethylamine backbone can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
S-Benzylcysteamine hydrochloride: Similar structure with a cysteamine backbone.
2-Bromoethylamine hydrobromide: Precursor in the synthesis of 2-(Benzylthio)ethylamine hydrobromide.
2-(Boc-amino)ethyl bromide: Another ethylamine derivative with a different protecting group.
Uniqueness
This compound is unique due to its combination of a benzylthio group and an ethylamine backbone, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
41243-92-9 |
|---|---|
Molecular Formula |
C9H14BrNS |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-benzylsulfanylethanamine;hydrobromide |
InChI |
InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
InChI Key |
ZHCHPZVVBASXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















